

# **Application Notes and Protocols for CELF6 Immunohistochemistry in Tissue Samples**

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Compound of Interest					
Compound Name:	CEF6				
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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CUGBP Elav-like family member 6 (CELF6) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Additionally, it includes a summary of CELF6 expression in various human tissues and its role in cellular signaling pathways.

#### Introduction

CELF6, also known as Bruno-like protein 6 (BRUNOL6), is an RNA-binding protein that plays a crucial role in post-transcriptional gene regulation. It is involved in the regulation of pre-mRNA alternative splicing and has been shown to modulate the stability of target mRNAs.[1] Dysregulation of CELF6 expression has been implicated in various diseases, including cancer. [2][3] Immunohistochemistry is a valuable technique to visualize the in-situ expression and localization of CELF6 protein in tissue sections, providing insights into its physiological and pathological roles.

#### **Data Presentation**

Table 1: Semi-Quantitative Immunohistochemical Analysis of CELF6 Protein Expression in Human Tissues



Tissue Type	Condition	Staining Intensity	Percentage of Stained Cells	Cellular Localization	Reference
Colorectal	Normal	Moderate to Strong	>75%	Cytoplasmic/ Nuclear	[2]
Colorectal	Cancer	Low to Negative	<25%	Cytoplasmic/ Nuclear	[2]
Brain	Normal	Low to Moderate	25-75%	Cytoplasmic in neuronal cells	
Kidney	Normal	Strong	>75%	Cytoplasmic	
Testis	Normal	Strong	>75%	Cytoplasmic in spermatozoa	
Lymph Node	Normal	Low	<25%	Cytoplasmic in a subset of immune cells	
Lung	Cancer	Low	<25%	Not specified	
Breast	Triple- Negative Cancer	Low	Not specified	Not specified	

Note: Staining intensity is often scored on a scale of 0 (negative), 1+ (weak), 2+ (moderate), and 3+ (strong). The data presented here is a qualitative summary from available literature.

### **Experimental Protocols**

## **Recommended Immunohistochemistry Protocol for CELF6 in FFPE Tissues**

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.



- 1. Reagents and Materials:
- FFPE tissue sections (4-5 μm) on charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- · Deionized or distilled water
- Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
- Hydrogen Peroxide (3%)
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) or normal serum in PBS
- Primary Antibody: Rabbit anti-CELF6 antibody (specific validated antibody for IHC)
- Secondary Antibody: HRP-conjugated anti-rabbit IgG
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars
- Humidified chamber
- Microwave, pressure cooker, or water bath for antigen retrieval
- 2. Deparaffinization and Rehydration:
- Immerse slides in xylene for 2 x 5 minutes to remove paraffin.
- Hydrate the sections by sequential immersion in:
  - 100% ethanol for 2 x 3 minutes



- 95% ethanol for 2 x 3 minutes
- 70% ethanol for 2 x 3 minutes
- Rinse with deionized water for 5 minutes.
- 3. Antigen Retrieval (Heat-Induced Epitope Retrieval HIER):
- Pre-heat the Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a microwave, pressure cooker, or water bath.
- Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
- Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
- Rinse the slides with deionized water and then with PBS.
- 4. Peroxidase Blocking:
- Incubate the sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with PBS for 2 x 5 minutes.
- 5. Blocking Non-Specific Binding:
- Incubate the sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
- 6. Primary Antibody Incubation:
- Dilute the primary anti-CELF6 antibody to its optimal concentration in the blocking buffer.
- Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
- 7. Detection:
- Rinse the slides with PBS for 3 x 5 minutes.

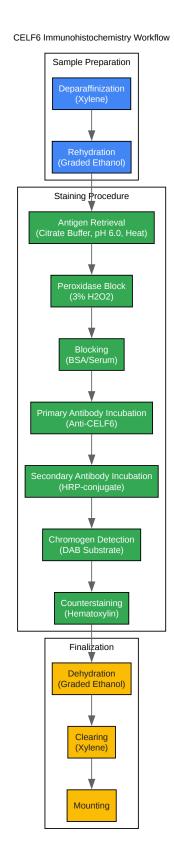


- Incubate with a ready-to-use HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
- Rinse with PBS for 3 x 5 minutes.
- 8. Chromogenic Development:
- Prepare the DAB substrate solution according to the manufacturer's instructions.
- Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
- Stop the reaction by rinsing the slides with deionized water.
- 9. Counterstaining:
- Counterstain with hematoxylin for 30-60 seconds.
- "Blue" the sections in running tap water.
- Rinse with deionized water.
- 10. Dehydration and Mounting:
- Dehydrate the sections by sequential immersion in:
  - 70% ethanol for 2 minutes
  - 95% ethanol for 2 minutes
  - 100% ethanol for 2 x 2 minutes
  - Xylene for 2 x 2 minutes
- Apply a coverslip using a permanent mounting medium.

#### Visualizations

#### **CELF6 Immunohistochemistry Workflow**



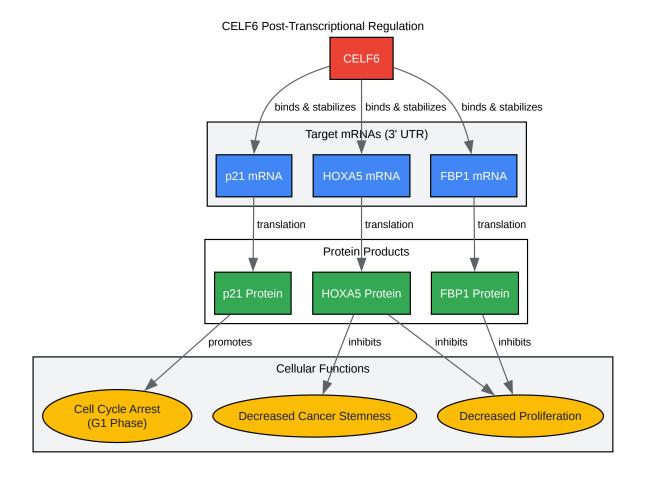


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Caption: Workflow for CELF6 Immunohistochemistry.



#### **CELF6 Signaling Pathway**



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Caption: CELF6 signaling pathway overview.

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